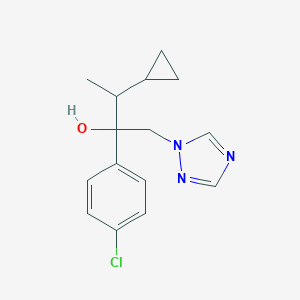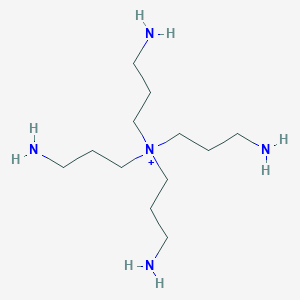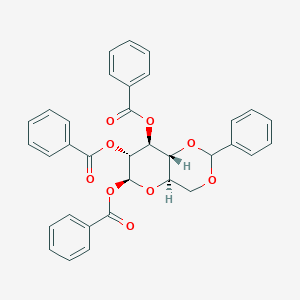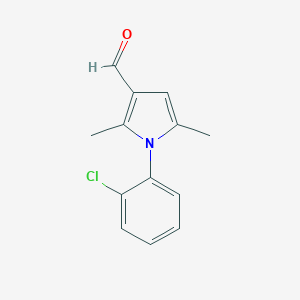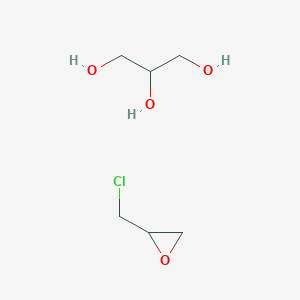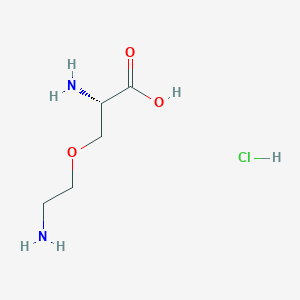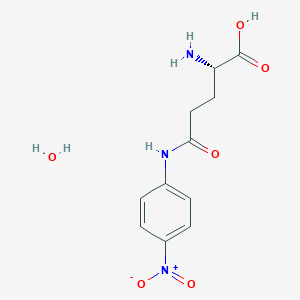
L-gamma-Glutamyl-P-nitroanilide monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis L-gamma-Glutamyl-P-nitroanilide monohydrate and its analogues have been synthesized to study their interactions with enzymes like gamma-glutamyltranspeptidase (GGT). The synthesis of these compounds provides insights into the catalytic efficiency and substrate specificity of GGT, offering a foundational understanding of the chemical synthesis and enzymatic analysis of this compound (Lherbet et al., 2003).
Molecular Structure Analysis The molecular structure of L-gamma-Glutamyl-P-nitroanilide monohydrate and its derivatives is crucial for their interaction with enzymes. Studies focusing on the enzyme γ-glutamyl transpeptidase from Bacillus licheniformis and its interaction with γ-glutamyl-p-nitroanilide highlight the importance of molecular structure in enzymatic reactions, offering a deeper understanding of the compound's structural properties and their implications for enzymatic activity (Bindal & Gupta, 2014).
Chemical Reactions and Properties The reactivity and chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate are influenced by its structure, as seen in its interaction with enzymes like GGT. These interactions can lead to various outcomes, such as the inhibition of amino acid transporters, highlighting the compound's role in biological systems and its chemical reactivity (Corti et al., 2019).
Physical Properties Analysis The physical properties of complexes formed with L-gamma-Glutamyl-P-nitroanilide monohydrate, such as those involving Cu(II), Mn(II), Co(II), and Fe(III), are characterized by their spectroscopic, magnetic, and thermal properties. These studies provide valuable information on the compound's behavior in different environmental conditions and its stability, which is essential for its application in various fields (Ghizdavu et al., 2000).
Chemical Properties Analysis The chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate, including its reactivity and interaction with various substrates and enzymes, are fundamental to understanding its role in biological and chemical systems. For instance, its interaction with γ-glutamyltranspeptidase highlights its utility as a substrate and provides insights into the enzyme's substrate specificity and catalytic mechanism, which are crucial for the development of enzyme inhibitors and for understanding the biochemical pathways involving GGT (Rosalki, 1975).
科学的研究の応用
Cancer Research
L-gamma-Glutamyl-P-nitroanilide (GPNA) is widely used in cancer research, particularly in the study of lung cancer .
Method of Application
The enzyme γ-glutamyltransferase (GGT) catalyzes the hydrolysis of GPNA, producing cytotoxic effects in lung cancer A549 cells . This results from the release of the metabolite p-nitroaniline (PNA) rather than from the inhibition of Gln uptake .
Results
The study found that compounds like valproic acid, verapamil, and reversan were able to increase the cytotoxicity of GPNA and PNA . This suggests a key role of intracellular detoxification mechanisms .
Parasitology
Gamma-glutamyl transpeptidase (GGT), an enzyme that facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water, is studied using GPNA .
Application
In the study of the helminth system, GGT activity in Gigantocotyle explanatum was examined . GGT participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Method of Application
GGT is isolated using membrane solubilization and purified through affinity column chromatography . The optimal pH and temperature for the enzyme activity were found to be 8.0 and 37 °C, respectively .
Results
The purified GGT retained its functional integrity up to 15 min and reflected considerable thermostability at higher temperatures . One millimolar concentration of 6-Diazo-5-Oxo Nor-isoleucine (DON), a specific inhibitor of GGT, completely abolished GGT activity .
Safety And Hazards
L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-gamma-Glutamyl-P-nitroanilide monohydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
